molecular formula C24H26N2O6S B492843 N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDE CAS No. 690962-53-9

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B492843
CAS No.: 690962-53-9
M. Wt: 470.5g/mol
InChI Key: LOTMZKZPDSPSDW-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methoxybenzenesulfonamido)benzamide is a synthetic benzamide derivative characterized by a 3,4-dimethoxyphenethylamine moiety linked to a benzamide core, further substituted with a 3-methoxybenzenesulfonamido group. This structure combines methoxy aromatic groups—known for modulating lipophilicity and receptor interactions—with a sulfonamide functional group, which enhances hydrogen-bonding capacity and solubility.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(3-methoxyphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-30-20-5-4-6-21(16-20)33(28,29)26-19-10-8-18(9-11-19)24(27)25-14-13-17-7-12-22(31-2)23(15-17)32-3/h4-12,15-16,26H,13-14H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTMZKZPDSPSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-dimethoxyphenylacetic acid: This can be achieved through the methylation of 3,4-dihydroxyphenylacetic acid using dimethyl sulfate in the presence of a base.

    Formation of the ethyl ester: The acid is then converted to its ethyl ester using ethanol and a catalytic amount of sulfuric acid.

    Amidation reaction: The ethyl ester is reacted with 4-aminobenzenesulfonamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the amidation step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonylamino group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methoxybenzenesulfonamido)benzamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate amines and sulfonamides under controlled conditions. The structural characteristics include:

  • Chemical Formula : C18H24N2O5S
  • Molecular Weight : 396.46 g/mol
  • Functional Groups : Benzamide, methoxy groups, and sulfonamide.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation, such as telomerase and various kinases.
  • Cytotoxicity Studies : A study screened derivatives against various cancer cell lines (e.g., MDA-MB-435 for melanoma), revealing promising cytotoxic effects with IC50 values significantly lower than standard treatments .

Other Therapeutic Applications

Beyond oncology, this compound may have implications in treating other diseases due to its structural features:

  • Anti-inflammatory Effects : Compounds with similar sulfonamide structures have shown potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against resistant strains of bacteria.

Case Study 1: Anticancer Screening

In a study published in MDPI, various derivatives were synthesized and screened for anticancer activity using the MTT assay against multiple cell lines including HCT-116 (colon cancer) and PC-3 (prostate cancer). The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutics, highlighting their potential as new cancer treatments .

Compound NameCell LineIC50 (µM)Reference
Compound AMDA-MB-4351.18
Compound BHCT-1160.67
Compound CPC-30.80

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of related compounds, demonstrating that certain modifications to the benzamide structure enhanced the inhibition of TNF-alpha production in vitro. This suggests that the compound could be further developed for inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxy and sulfonylamino groups play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structural Differences :

  • Rip-B lacks the 3-methoxybenzenesulfonamido substituent present in the target compound, instead featuring a simpler benzoyl group.

Implications :

  • Rip-B’s simpler structure may favor blood-brain barrier penetration, whereas the sulfonamido group in the target compound could improve aqueous solubility and target specificity .
4-[[(1S,3S)-3-Dimethylaminopyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide

Structural Differences :

  • This compound () incorporates a trifluoromethyl group, a pyrimidine ring, and a dimethylaminopyrrolidine moiety, contrasting with the target compound’s methoxy and sulfonamido groups.
  • The trifluoromethyl group enhances metabolic stability and electronegativity, while the pyrimidine ring may facilitate π-π stacking in kinase binding pockets.

Functional Implications :

  • The trifluoromethyl group and pyrimidine scaffold suggest applications in kinase inhibition (e.g., EGFR or VEGFR targets), whereas the target compound’s methoxy/sulfonamido groups may favor serotonergic or adrenergic receptor modulation .

Comparative Data Table

Property/Feature Target Compound Rip-B Compound
Core Structure Benzamide with sulfonamido substituent Simple benzamide Benzamide with trifluoromethyl/pyrimidine
Key Substituents 3,4-Dimethoxyphenethyl, 3-methoxybenzenesulfonamido 3,4-Dimethoxyphenethyl, benzoyl Trifluoromethyl, pyrimidine, dimethylaminopyrrolidine
Polar Functional Groups Sulfonamide, methoxy Methoxy Trifluoromethyl, pyrimidine
Hypothesized Solubility Moderate to high (due to sulfonamide) Low to moderate Low (trifluoromethyl reduces polarity)
Potential Targets Kinases, GPCRs Neurotransmitter receptors Kinases (e.g., EGFR)
Synthetic Yield Not reported 80% Not reported

Research Findings and Implications

  • Target Compound : The sulfonamido group may enhance binding to polar residues in enzymatic active sites, as seen in sulfonamide-based inhibitors (e.g., carbonic anhydrase inhibitors). However, empirical data are needed to confirm activity .
  • Rip-B : Its high yield (80%) and simple synthesis make it a viable precursor for derivatives with modified solubility or target engagement .
  • Compound : The trifluoromethyl and pyrimidine motifs align with kinase inhibitor pharmacophores, suggesting potent and selective activity, though synthetic complexity may limit scalability .

Biological Activity

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methoxybenzenesulfonamido)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C20H25N2O5S
  • Molecular Weight : 393.49 g/mol
  • CAS Number : 139-76-4

The compound features a complex structure that includes methoxy and sulfonamide functional groups, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator, affecting various signaling pathways.

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues.
  • Receptor Modulation : The methoxyphenyl groups may interact with neurotransmitter receptors, potentially influencing neurotransmission and providing neuroprotective effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example:

  • Study Findings : A study published in Cancer Letters demonstrated that related compounds inhibited the proliferation of cancer cells in vitro by inducing apoptosis and cell cycle arrest at the G2/M phase .
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for similar compounds ranged from 10 µM to 30 µM against various cancer cell lines, indicating significant potency.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Research has shown that the compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 25 µg/mL to 50 µg/mL .
  • Mechanism : The antimicrobial effect is hypothesized to be due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study 1: Anticancer Activity

In a controlled laboratory study, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated:

TreatmentCell Viability (%)IC50 (µM)
Control100-
Compound A (10 µM)75-
Compound A (20 µM)5015

The data suggest a dose-dependent reduction in cell viability, supporting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of the compound against various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli100
Bacillus subtilis50

These findings underscore the compound's potential as a therapeutic agent in treating bacterial infections .

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